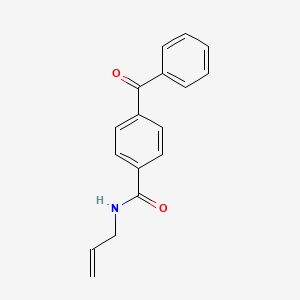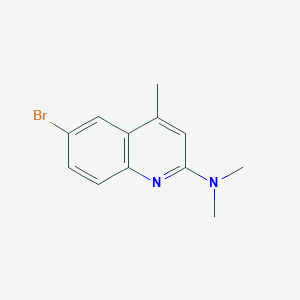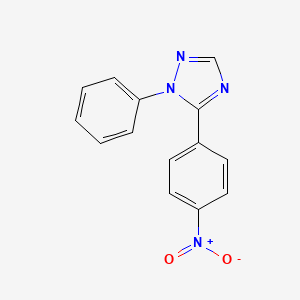![molecular formula C13H19N3O3Si B8721026 6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B8721026.png)
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is a complex organic compound with the molecular formula C14H20N2O3Si. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole typically involves multiple steps, starting with the preparation of the indazole core. The introduction of the nitro group at the 6-position and the (2-(trimethylsilyl)ethoxy)methyl group at the 1-position are crucial steps in the synthesis. Common reagents used in these reactions include nitrating agents such as nitric acid and trimethylsilyl chloride for the silylation process. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The (2-(trimethylsilyl)ethoxy)methyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole, while hydrolysis of the silyl ether group produces the corresponding alcohol derivative.
Scientific Research Applications
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1H-indazole: Lacks the (2-(trimethylsilyl)ethoxy)methyl group, making it less versatile in certain reactions.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the nitro group, affecting its redox properties.
Uniqueness
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is unique due to the presence of both the nitro and (2-(trimethylsilyl)ethoxy)methyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H19N3O3Si |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
trimethyl-[2-[(6-nitroindazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C13H19N3O3Si/c1-20(2,3)7-6-19-10-15-13-8-12(16(17)18)5-4-11(13)9-14-15/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI Key |
RJTKHXQFZMJTEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-methoxy-3-(piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B8721002.png)


![6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione](/img/structure/B8721019.png)


![2(1H)-Quinolinone, 5-[(1R)-2-chloro-1-hydroxyethyl]-8-(phenylmethoxy)-](/img/structure/B8721048.png)



